molecular formula C19H18N2O2 B4402132 N-[4-(1,3-benzoxazol-2-yl)phenyl]cyclopentanecarboxamide

N-[4-(1,3-benzoxazol-2-yl)phenyl]cyclopentanecarboxamide

Cat. No. B4402132
M. Wt: 306.4 g/mol
InChI Key: QHPLFAJYQLSCHF-UHFFFAOYSA-N
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Description

N-[4-(1,3-benzoxazol-2-yl)phenyl]cyclopentanecarboxamide, also known as BZP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BZP is a cyclic amide derivative of benzo[d]oxazole, a heterocyclic aromatic compound.

Mechanism of Action

The mechanism of action of N-[4-(1,3-benzoxazol-2-yl)phenyl]cyclopentanecarboxamide is not fully understood. However, studies have suggested that this compound may interact with certain receptors in the brain, including dopamine and serotonin receptors. This interaction may lead to the release of these neurotransmitters, resulting in various physiological effects.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. Studies have suggested that this compound may have neuroprotective effects, reducing the damage caused by oxidative stress in the brain. This compound has also been shown to have anti-inflammatory and analgesic effects. Additionally, this compound has been found to have antitumor activity, inhibiting the growth of cancer cells.

Advantages and Limitations for Lab Experiments

N-[4-(1,3-benzoxazol-2-yl)phenyl]cyclopentanecarboxamide has several advantages for lab experiments. It is relatively easy to synthesize, and its structure can be easily modified to obtain derivatives with different properties. Additionally, this compound has been shown to have low toxicity, making it a safe compound to work with. However, this compound also has limitations. Its mechanism of action is not fully understood, and further research is needed to elucidate its effects. Additionally, this compound may have off-target effects, making it difficult to interpret experimental results.

Future Directions

There are several future directions for research on N-[4-(1,3-benzoxazol-2-yl)phenyl]cyclopentanecarboxamide. One area of interest is the development of this compound derivatives with improved properties for medicinal chemistry applications. Additionally, further research is needed to understand the mechanism of action of this compound and its effects on various biological systems. Finally, studies are needed to investigate the potential use of this compound in the development of novel materials with unique properties.
Conclusion
In conclusion, this compound, or this compound, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been studied for its potential use in medicinal chemistry, material science, and organic synthesis. While its mechanism of action is not fully understood, this compound has been shown to have various biochemical and physiological effects. This compound has several advantages for lab experiments, but also has limitations. There are several future directions for research on this compound, including the development of this compound derivatives with improved properties and further investigation of its mechanism of action.

Scientific Research Applications

N-[4-(1,3-benzoxazol-2-yl)phenyl]cyclopentanecarboxamide has been studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, this compound has been investigated as a potential drug candidate for the treatment of various diseases, including cancer and Alzheimer's disease. In material science, this compound has been used as a building block for the synthesis of novel organic materials with unique properties. In organic synthesis, this compound has been utilized as a reagent in various reactions to synthesize complex organic molecules.

properties

IUPAC Name

N-[4-(1,3-benzoxazol-2-yl)phenyl]cyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O2/c22-18(13-5-1-2-6-13)20-15-11-9-14(10-12-15)19-21-16-7-3-4-8-17(16)23-19/h3-4,7-13H,1-2,5-6H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHPLFAJYQLSCHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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